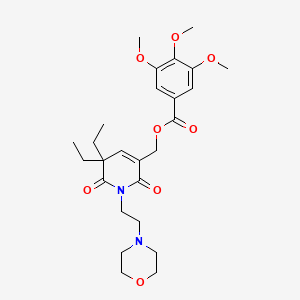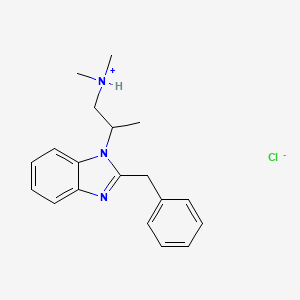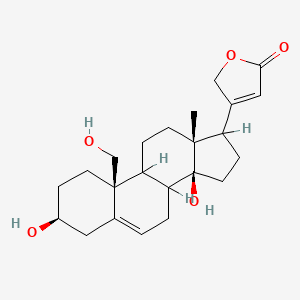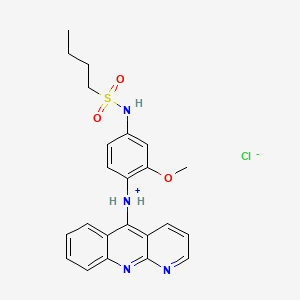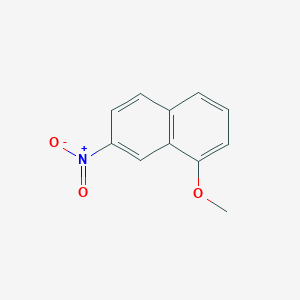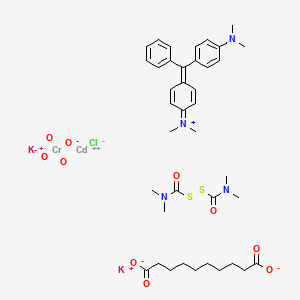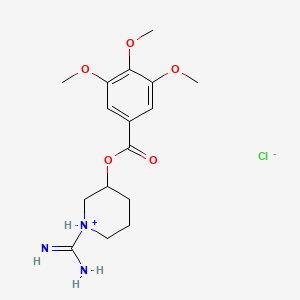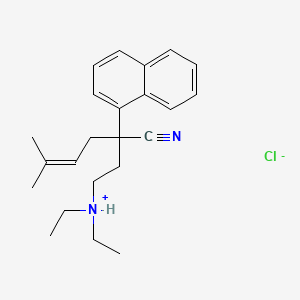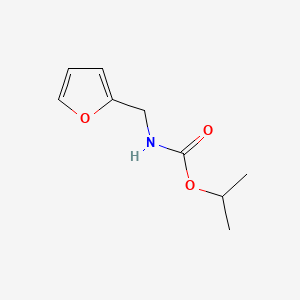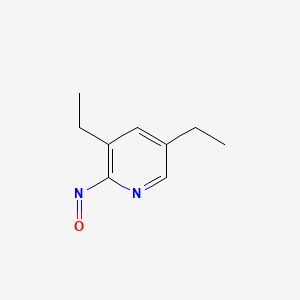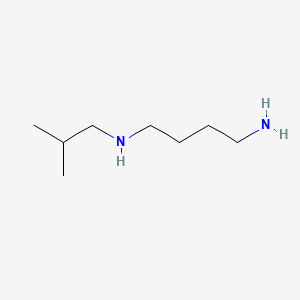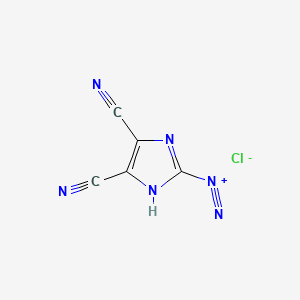
4,5-Dicyano-1H-imidazole-2-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dicyano-1H-imidazole-2-diazonium chloride is a chemical compound with the molecular formula C5HClN6. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its diazonium group, which makes it highly reactive and useful in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4,5-Dicyano-1H-imidazole-2-diazonium chloride typically involves the reaction of 4,5-dicyano-1H-imidazole with sodium nitrite in the presence of hydrochloric acid. This reaction is usually carried out at low temperatures to ensure the stability of the diazonium group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to maintain the purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dicyano-1H-imidazole-2-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted imidazoles.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols.
Coupling Reactions: Typically involve phenols or aromatic amines under basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are commonly used
Major Products Formed:
Substitution Reactions: Substituted imidazoles.
Coupling Reactions: Azo compounds.
Reduction Reactions: Amino-imidazoles
Aplicaciones Científicas De Investigación
4,5-Dicyano-1H-imidazole-2-diazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 4,5-Dicyano-1H-imidazole-2-diazonium chloride primarily involves its diazonium group. This group can undergo various reactions, such as substitution and coupling, which allow the compound to interact with different molecular targets. The pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
4,5-Dicyanoimidazole: Similar structure but lacks the diazonium group.
2-Trifluoromethyl-4,5-dicyanoimidazole: Contains a trifluoromethyl group instead of the diazonium group
Uniqueness: 4,5-Dicyano-1H-imidazole-2-diazonium chloride is unique due to its diazonium group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds .
Propiedades
Número CAS |
65151-64-6 |
|---|---|
Fórmula molecular |
C5HClN6 |
Peso molecular |
180.55 g/mol |
Nombre IUPAC |
4,5-dicyano-1H-imidazole-2-diazonium;chloride |
InChI |
InChI=1S/C5HN6.ClH/c6-1-3-4(2-7)10-5(9-3)11-8;/h(H,9,10);1H/q+1;/p-1 |
Clave InChI |
MHYOXJBRHRHKKQ-UHFFFAOYSA-M |
SMILES canónico |
C(#N)C1=C(N=C(N1)[N+]#N)C#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



